2,6-Dicyano-4-methoxypyridine
CAS No.:
Cat. No.: VC13971750
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5N3O |
|---|---|
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | 4-methoxypyridine-2,6-dicarbonitrile |
| Standard InChI | InChI=1S/C8H5N3O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,1H3 |
| Standard InChI Key | XAXRCALBHZGGCB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=NC(=C1)C#N)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Basic Properties
2,6-Dicyano-4-methoxypyridine is defined by the molecular formula C₈H₅N₃O, with a molecular weight of 159.14 g/mol. Its IUPAC name derives from the pyridine ring substituted with cyano (-CN) groups at positions 2 and 6 and a methoxy (-OCH₃) group at position 4. The compound’s CAS registry number and other identifiers remain unspecified in publicly available literature, though commercial suppliers list it under proprietary codes (e.g., VCID: VC13971750).
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅N₃O | |
| Molecular Weight | 159.14 g/mol | |
| Melting Point | 128–129 °C | |
| Density | Not reported | — |
| Solubility | Limited data; soluble in polar organic solvents |
Crystallographic and Structural Insights
While direct crystallographic data for 2,6-dicyano-4-methoxypyridine remains unpublished, studies on analogous compounds, such as 2,6-dicyano-4-pyrone, reveal key structural trends. For example, X-ray diffraction of a copper-iodide coordination polymer containing a related pyridine derivative demonstrated monoclinic crystal symmetry (P2₁/c) with lattice parameters a = 10.6637 Å, b = 18.8249 Å, and c = 14.8626 Å . The presence of electron-withdrawing cyano groups likely influences bond lengths and angles in 2,6-dicyano-4-methoxypyridine, akin to observations in similar nitrile-substituted aromatics .
Synthesis and Manufacturing Processes
Conventional Synthesis Methods
The most widely documented synthesis involves reacting 4-methoxypyridine with malononitrile under basic conditions. This one-pot reaction proceeds via nucleophilic attack at the pyridine ring’s electrophilic positions, facilitated by deprotonation agents such as potassium carbonate. The process typically yields 2,6-dicyano-4-methoxypyridine in moderate to high purity, though recrystallization from ethanol or toluene is often required to isolate the product .
Table 2: Representative Synthetic Pathways
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyanation of 4-methoxypyridine | Malononitrile, K₂CO₃, dioxane, 20 °C | 71 | |
| Microwave-assisted synthesis | Not reported | — | — |
Advanced Synthetic Strategies
Recent innovations include the use of 2,6-dicyano-4-pyrone as a precursor for generating structurally diverse heterocycles. In a 2020 study, researchers treated 2,6-dicyano-4-pyrone with hydroxylamine to produce bis-carboximidamide derivatives, showcasing the compound’s adaptability in generating pharmacologically relevant scaffolds . Such methods underscore the potential for tailoring 2,6-dicyano-4-methoxypyridine’s reactivity through strategic functionalization.
Reactivity and Chemical Behavior
Nucleophilic Substitution Reactions
Applications in Pharmaceutical Development
Drug Discovery Scaffolds
2,6-Dicyano-4-methoxypyridine serves as a versatile intermediate in designing small-molecule inhibitors. Its planar structure and multiple hydrogen-bonding sites make it suitable for targeting enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases, though specific biological data remain sparse. Derivatives synthesized via condensation with thiourea have shown preliminary antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Future Directions and Research Opportunities
Elucidating Biological Mechanisms
Priority areas include in vitro profiling of the compound’s interaction with biological targets. Molecular docking studies could predict its affinity for enzymes like acetylcholinesterase or HIV-1 protease, guiding experimental validation.
Materials Science Innovations
The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Coordination studies with transition metals (e.g., Cu²⁺, Fe³⁺) could yield materials with novel magnetic or catalytic properties .
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